2-Ethyl-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
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Overview
Description
2-Ethyl-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound belonging to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core fused with an imidazole ring, and various substituents that contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the purine core, followed by the introduction of the imidazole ring through cyclization reactions. The substituents are then added via alkylation or acylation reactions under controlled conditions. Specific reagents and catalysts, such as strong bases or acids, are often used to facilitate these transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity. Solvent extraction, crystallization, and chromatography are common techniques employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions, often using reducing agents such as sodium borohydride or lithium aluminum hydride, can convert the compound into reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and various catalysts to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
2-Ethyl-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione: Lacks the 3-methoxypropyl group, resulting in different chemical and biological properties.
6-(3-Methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione: Lacks the ethyl group, which may affect its reactivity and interactions with molecular targets.
Uniqueness
2-Ethyl-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-ethyl-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O3/c1-6-19-14(22)12-13(18(4)16(19)23)17-15-20(8-7-9-24-5)10(2)11(3)21(12)15/h6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHXIBISPXIHMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2C(=C(N3CCCOC)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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